4-Amino-4-methylpentanenitrile

Description

Structural Classification and Unique Features in Organic Chemistry

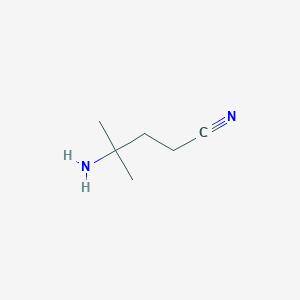

4-Amino-4-methylpentanenitrile, with the molecular formula C₆H₁₂N₂, is classified as an aliphatic amino nitrile. chemsrc.comguidechem.com Its structure is characterized by a pentanenitrile backbone with a methyl group and an amino group both attached to the fourth carbon atom. chemsrc.comguidechem.com This arrangement makes it a bifunctional compound, possessing both a nucleophilic amino group and a cyano (nitrile) group. enamine.net

The presence of these two functional groups on a single molecular framework imparts a unique reactivity profile. The amino group can act as a hydrogen bond donor and acceptor and can be protonated to form a salt. enamine.net The nitrile group, with its carbon-nitrogen triple bond, can participate in various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine. enamine.net The specific placement of the amino and methyl groups on the same carbon atom creates a tertiary carbon center, which can influence the steric and electronic environment of the functional groups.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂ |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | 203.0±23.0 °C at 760 mmHg |

| Density | 0.9±0.1 g/cm³ |

| Flash Point | 76.6±22.6 °C |

| LogP | -0.11 |

Note: These values are predicted and may vary. chemsrc.com

Role as a Precursor and Synthetic Intermediate in Chemical Research

The bifunctional nature of this compound makes it a valuable building block in organic synthesis. enamine.net Such compounds are of particular interest as they can be used to connect different molecular fragments or to introduce key functionalities into a larger molecule. enamine.net

As a synthetic intermediate, this compound can undergo a variety of chemical reactions at either the amino or the nitrile functional group. For instance, the amino group can be acylated, alkylated, or used in the formation of imines. enamine.net The nitrile group can be hydrolyzed to form a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. enamine.net This versatility allows for the synthesis of a diverse range of more complex molecules.

One of the most well-known reactions involving amino nitriles is the Strecker amino acid synthesis, where an aldehyde or ketone reacts with an amine and a cyanide source to form an α-amino nitrile, which can then be hydrolyzed to produce an α-amino acid. mdpi.com While this compound is a γ-amino nitrile, its chemistry is part of the broader family of amino nitriles that are crucial intermediates in the synthesis of amino acids, alkaloids, and various heterocyclic compounds. uni-mainz.deacs.org

Overview of Research Trajectories for Amino Nitriles

Research into amino nitriles is a dynamic and evolving field in organic chemistry. For over 160 years, these compounds have been recognized for their importance as synthetic intermediates. uni-mainz.de Current research trajectories focus on several key areas:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to developing new and more efficient methods for synthesizing amino nitriles. This includes the use of various catalysts, such as metal catalysts, organocatalysts, and biocatalysts, to improve reaction yields, selectivity, and environmental friendliness. mdpi.com The one-pot, three-component Strecker reaction remains a popular and widely studied method for α-amino nitrile synthesis. organic-chemistry.orgresearchgate.net

Asymmetric Synthesis: The synthesis of enantiomerically pure amino nitriles is a major focus, driven by the high demand for chiral amino acids and their derivatives in the pharmaceutical industry. mdpi.com Research in this area involves the use of chiral auxiliaries, catalysts, and reagents to control the stereochemical outcome of the reaction. mdpi.comacs.org

Applications in Complex Molecule Synthesis: Amino nitriles serve as key building blocks for the synthesis of a wide array of complex and biologically active molecules. uni-mainz.deacs.org This includes natural products, pharmaceuticals, and novel heterocyclic systems. uni-mainz.deacs.organjs.edu.iq Researchers are continually exploring new ways to utilize the reactivity of amino nitriles to construct intricate molecular architectures.

Exploration of New Reactivity: Scientists are also investigating the fundamental reactivity of amino nitriles, including their use as acyl anion equivalents or stabilized α-aminocarbanions. uni-mainz.de This exploration opens up new possibilities for carbon-carbon bond formation and the synthesis of novel molecular scaffolds.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-4-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2,8)4-3-5-7/h3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXRIRLJYYKKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 4 Methylpentanenitrile and Its Analogues

Chemo- and Regioselective Synthesis Pathways

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules like 4-amino-4-methylpentanenitrile to ensure the desired arrangement of functional groups and to minimize the formation of unwanted byproducts. researchgate.netresearchgate.netnih.gov Recent advancements have focused on developing catalytic systems that can control the reaction at specific sites, even in the presence of multiple reactive centers. researchgate.netresearchgate.netnih.gov

A notable development is the use of dual catalytic systems, such as photoredox/copper catalysis, for the carbocyanation of 2-azadienes. researchgate.netresearchgate.netnih.gov This method allows for the chemo- and regioselective synthesis of functionalized α-amino nitriles with high yields and regioselectivity greater than 95:5. researchgate.netresearchgate.netnih.gov This approach highlights the power of combining different catalytic modes to achieve transformations that are otherwise challenging.

The introduction of the nitrile group (-C≡N) is a cornerstone of organic synthesis, providing a versatile handle for further transformations into amines, carboxylic acids, and other functional groups. researchgate.netsparkl.me Several classical and modern methods are employed for this purpose.

A well-established method for nitrile synthesis involves the nucleophilic substitution of a halogenoalkane with a cyanide salt, typically potassium cyanide (KCN) or sodium cyanide (NaCN). chemguide.co.uksavemyexams.comlibretexts.orgstudymind.co.uk This reaction is usually carried out by heating the halogenoalkane under reflux with an ethanolic solution of the cyanide salt. chemguide.co.uksavemyexams.comlibretexts.org The use of an ethanolic solvent is crucial to avoid the competing hydrolysis reaction that would produce an alcohol. chemguide.co.uklibretexts.orgstudymind.co.uk This method effectively increases the carbon chain length by one carbon. savemyexams.comlibretexts.org The reaction proceeds via an SN2 mechanism for primary halogenoalkanes and an SN1 mechanism for tertiary halogenoalkanes. studymind.co.uk

Table 1: Nucleophilic Substitution for Nitrile Formation

| Reactant | Reagent | Conditions | Product |

|---|

This table summarizes the general reaction conditions for the synthesis of nitriles from halogenoalkanes.

The dehydration of primary amides is a fundamental and efficient route to nitriles. researchgate.netrsc.orgorgoreview.comrsc.org This transformation involves the removal of a water molecule from the primary amide group (-CONH2) to yield the corresponding nitrile (-CN). libretexts.orgorgoreview.com A variety of dehydrating agents can be employed, ranging from strong, classical reagents to milder, more modern catalytic systems. researchgate.netorgoreview.com

Historically, strong dehydrating agents such as phosphorus pentoxide (P4O10), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2) have been widely used. researchgate.netlibretexts.orgorgoreview.com However, these reagents often require harsh reaction conditions. researchgate.net More recent developments have focused on milder and more selective methods. researchgate.netrsc.orgrsc.org These include the use of Swern oxidation conditions ((COCl)2-DMSO), which can convert primary amides to nitriles in good yields. researchgate.netrsc.org Other catalytic systems involve the use of zinc(II)triflate with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or palladium catalysts. researchgate.netrsc.org Mild phosphorus(III) reagents like P(NMe2)3, PCl3, and P(OPh)3 have also been shown to be effective. nih.gov

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Reagent | Conditions |

|---|---|

| Phosphorus pentoxide (P4O10) | Heating solid mixture |

| Thionyl chloride (SOCl2) | Varies |

| Swern Oxidation ((COCl)2-DMSO) | Mild conditions |

This table provides a selection of reagents used for the dehydration of primary amides.

The addition of hydrogen cyanide (HCN) to aldehydes and ketones is a classic method for forming hydroxynitriles (also known as cyanohydrins). chemguide.co.uklibretexts.org This reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon. wikipedia.org For safety reasons, the reaction is typically not performed with gaseous HCN. chemguide.co.uk Instead, a mixture of sodium or potassium cyanide with an acid, such as sulfuric acid, is used to generate HCN in situ. organic-chemistry.orgchemguide.co.uk The pH is usually maintained between 4 and 5 for optimal reaction rates. chemguide.co.uk

This method is particularly relevant to the synthesis of α-aminonitriles through the renowned Strecker synthesis. In the Strecker reaction, an aldehyde or ketone reacts with ammonia (B1221849) and a cyanide source to produce an α-aminonitrile. cabidigitallibrary.orgorganic-chemistry.orgwikipedia.org The reaction proceeds through the initial formation of an imine (from the carbonyl compound and ammonia), which is then attacked by the cyanide ion. organic-chemistry.orgwikipedia.org The use of ketones in the Strecker synthesis leads to the formation of α,α-disubstituted α-aminonitriles. wikipedia.org

Transfer hydrocyanation represents a newer and often safer approach to the introduction of a nitrile group, avoiding the direct use of highly toxic hydrogen cyanide. These protocols utilize a cyanide-donating molecule. While specific transfer hydrocyanation protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the concept is applied in related transformations. For instance, palladium-catalyzed transfer hydration of cyanohydrins uses carboxamides as water donors to form α-hydroxyamides, demonstrating the principle of transferring functional groups under catalytic conditions. nii.ac.jp

More directly, transition metal-catalyzed hydrocyanation of ketones and imines is a known process. google.com The development of efficient catalysts for the transfer of the cyanide group from a donor molecule to a ketone or imine substrate is an active area of research.

The introduction of the amino group is the second critical step in the synthesis of this compound. Various amination strategies can be employed, with reductive amination being a prominent method.

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds. d-nb.infolibretexts.org The process involves two main steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine (in this case, ammonia for a primary amine), followed by the reduction of this intermediate to the corresponding amine. libretexts.org This reaction is highly attractive for the synthesis of primary amines from ketones using ammonia. d-nb.info

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity in reducing imines over carbonyl groups. libretexts.org Recent advancements have focused on developing more sustainable and efficient catalytic systems. For example, iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia and hydrogen gas has been demonstrated to be effective for a broad range of substrates, including aliphatic ketones. d-nb.info This method offers a green alternative to traditional stoichiometric reducing agents. d-nb.info Industrial processes for reductive amination often utilize catalysts like Raney nickel or cobalt in the presence of excess ammonia. google.com

Direct α-amination of ketones is another strategy. organic-chemistry.org This can be achieved using various catalytic systems, such as copper(II) bromide, which facilitates the reaction between a ketone and an amine. organic-chemistry.org

Table 3: Comparison of Amination Strategies

| Method | Description | Key Features |

|---|---|---|

| Reductive Amination | Two-step process involving imine formation and subsequent reduction. | Widely applicable, can produce primary, secondary, and tertiary amines. libretexts.org |

| Direct α-Amination | Direct coupling of a ketone with an amine source at the α-position. | Can be achieved with transition metal catalysts. organic-chemistry.org |

| Strecker Synthesis | One-pot reaction of a ketone, ammonia, and a cyanide source. | Directly yields the desired α-aminonitrile structure. wikipedia.org |

This table outlines different approaches to introducing the amino functionality in the synthesis of aminonitriles.

Stereoselective and Asymmetric Synthesis Approaches

Enantiopure β-Amino Nitrile Synthesis from α-Amino Acids

The synthesis of enantiomerically pure β-amino nitriles can be achieved from readily available α-amino acids. One notable approach involves the biotransformation of racemic β-amino nitrile derivatives. acs.org For instance, the use of microbial whole-cell catalysts containing nitrile hydratase and amidase, such as Rhodococcus erythropolis, can facilitate the highly enantioselective hydrolysis of nitriles under mild conditions. acs.orgacs.org While direct biotransformation of some β-amino alkanenitriles may result in low yields and poor enantiomeric purity, the introduction of a benzyl (B1604629) protecting group on the amino function can dramatically improve the enantioselectivity of the amidase, leading to the formation of highly enantioenriched β-benzylamino amides and acids in nearly quantitative yields. acs.org This strategy provides a powerful and efficient protocol for producing enantiopure β-amino acids and their derivatives. acs.org

Another strategy involves the conjugate addition of cyanide to α,β-unsaturated imides, catalyzed by reagents like aluminum-salen complexes. scispace.com Subsequent hydrolysis of the resulting adducts can yield β-amino acids. scispace.com

Diastereoselective Alkylation Reactions

Diastereoselective alkylation of α-aminonitriles provides a powerful method for constructing new stereocenters. This can be achieved by deprotonating an α-aminonitrile to form a nucleophilic anion, which then reacts with an alkylating agent. nih.govthieme-connect.de The stereochemical outcome of this reaction is often controlled by a chiral auxiliary attached to the aminonitrile.

For example, α-quaternary arylglycines have been synthesized with high optical purity (up to 98% ee) through the α-alkylation of deprotonated α-aminonitriles derived from (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane. nih.gov This method is notable for not requiring chromatographic or crystallization steps on intermediates to enhance optical purity. nih.gov

Aldolization reactions of lithiated N-benzyl-N-tert-butylaminoacetonitrile with aldehydes have been shown to produce diastereomerically pure anti-β-hydroxy-α-aminonitriles. acs.org These intermediates can be further transformed into syn,anti-protected β,γ-diamino alcohols. acs.org The application of this methodology to chiral, nonracemic aldehydes has also been explored, leading to the synthesis of complex diaminotriols with good diastereoselectivity. acs.org

| Reaction Type | Chiral Auxiliary/Catalyst | Substrate | Product | Diastereomeric/Enantiomeric Excess |

| α-Alkylation | (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane | Deprotonated α-aminonitriles | α-Quaternary arylglycines | Up to 98% ee nih.gov |

| Aldolization | N-benzyl-N-tert-butylaminoacetonitrile (as precursor to lithiated species) | Aldehydes | anti-β-hydroxy-α-aminonitriles | Diastereomerically pure acs.org |

Enantioselective Total Synthesis involving Aminonitriles

α-Aminonitriles are versatile building blocks in the enantioselective total synthesis of complex natural products. researchgate.net Their ability to undergo various transformations allows for the construction of intricate molecular architectures with high stereocontrol.

In the total synthesis of complex aspidosperma alkaloids like (–)-voacinol and (–)-voacandimine C, a key step involved the formation of a hexacyclic C8-aminonitrile. mit.edu This intermediate was crucial for a late-stage biogenetically inspired C7-methylenation strategy. mit.edu Similarly, the convergent enantioselective total synthesis of (−)-communesin F utilized an aminonitrile intermediate, (+)-24, which was synthesized through a diastereoselective allylation of an N8-methyl sulfinimine. mit.edu

The synthesis of (−)-hunterine A, a structurally distinct monoterpene indole (B1671886) alkaloid, also featured an aminonitrile intermediate. nih.gov In this synthesis, a lactam was reduced and the resulting amino alcohol was selectively alkylated with bromoacetonitrile (B46782) to furnish the key aminonitrile. nih.gov

| Natural Product | Key Aminonitrile Intermediate | Synthetic Strategy |

| (–)-Voacinol and (–)-Voacandimine C | Hexacyclic C8-aminonitrile | Biogenetically inspired late-stage C7-methylenation mit.edu |

| (−)-Communesin F | Aminonitrile (+)-24 | Diastereoselective allylation of an N8-methyl sulfinimine mit.edu |

| (−)-Hunterine A | Aminonitrile 16 | Alkylation of an amino alcohol with bromoacetonitrile nih.gov |

Optical Resolution Techniques for Chiral Aminonitriles

Optical resolution is a classical yet effective method for separating enantiomers of chiral aminonitriles. This technique often involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization.

A patented method describes the resolution of racemic 2-aminonitriles using optically active acids in the presence of a ketone or aldehyde catalyst. google.com This process can reportedly yield one enantiomer in greater than 70% yield from a racemic mixture in a short time. google.com Another approach utilizes (-)-dibenzoyl-tartaric acid as the resolving agent in polar solvents like methanol (B129727), ethanol (B145695), or acetone. google.com The resulting diastereomeric salts can be separated, and the desired aminonitrile enantiomer can be recovered after neutralization. google.com

Enzymatic methods also offer a powerful tool for the optical resolution of aminonitriles. Dynamic kinetic resolution (DKR) combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. The DKR of α-aminonitriles to form chiral α-amino acids has been demonstrated using a combination of a non-stereoselective nitrile hydratase, a D-aminopeptidase, and an α-amino-ε-caprolactam (ACL) racemase. researchgate.net This multi-enzymatic system can completely convert racemic α-aminobutyronitrile to (R)-α-aminobutyric acid with an optical purity of over 99%. researchgate.net

| Resolution Method | Resolving Agent/Enzyme System | Solvent/Conditions | Product Purity |

| Chemical Resolution | Optically active acids with ketone/aldehyde catalyst | Not specified | >70% yield of one enantiomer google.com |

| Chemical Resolution | (-)-Dibenzoyl-tartaric acid | Methanol, ethanol, isopropanol, or acetone | Not specified google.com |

| Dynamic Kinetic Resolution | Nitrile hydratase, D-aminopeptidase, ACL racemase | 30 °C | >99% ee researchgate.net |

Functional Group Interconversions and Derivatization

The nitrile and amino functionalities of this compound and its analogues provide a rich platform for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidative Transformations to Carboxylic Acid Derivatives

The nitrile group can be transformed into a carboxylic acid or its derivatives through various oxidative processes. One of the most common methods is hydrolysis, which can be performed under acidic or basic conditions. libretexts.org This reaction proceeds in two steps: first, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Alternatively, the direct oxidative conversion of primary amines to nitriles can be achieved using reagents like trichloroisocyanuric acid in the presence of catalytic TEMPO. organic-chemistry.org While this is the reverse of the desired transformation, it highlights the redox chemistry accessible to these functional groups. The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. researchgate.net

A variety of methods exist for the synthesis of carboxylic acids from other functional groups, which can be relevant in multi-step syntheses involving aminonitrile intermediates. For instance, the oxidation of primary alcohols and aldehydes, as well as the oxidative cleavage of alkenes, are well-established routes to carboxylic acids. libretexts.org

| Starting Material | Reagents | Product |

| Nitrile | H3O+ or OH-, heat | Carboxylic acid libretexts.org |

| Primary Amine | Trichloroisocyanuric acid, TEMPO (catalytic) | Nitrile organic-chemistry.org |

| Alkyl Halide | 1. NaCN; 2. H3O+ or OH-, heat | Carboxylic acid libretexts.org |

| Grignard Reagent | 1. CO2; 2. H3O+ | Carboxylic acid libretexts.org |

Reductive Transformations of the Nitrile Moiety to Amines

The conversion of the nitrile group in α-aminonitriles to a primary amine is a fundamental transformation for the synthesis of 1,2-diamines and other valuable molecules. This reduction can be achieved through various methods, most notably catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic hydrogenation is a widely employed method for this transformation. Raney Nickel (RaNi) is a common catalyst for this purpose, often used with hydrogen gas (H₂). researchgate.netcaltech.edu For instance, the reduction of related nitrile compounds has been successfully carried out using H₂ and Raney Nickel in a solvent like ethanol or tetrahydrofuran (B95107) (THF). researchgate.net In some cases, the reaction is performed in the presence of a base, such as triethylamine (B128534) (Et₃N), to modulate reactivity and prevent side reactions. researchgate.net The conditions for these hydrogenations are typically mild, though they may require elevated pressures of hydrogen gas.

Chemical reduction offers an alternative route. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. This method is effective but requires careful handling due to the high reactivity of LiAlH₄. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

Benzylic nitriles, a related class of compounds, are frequently reduced to access enantioenriched primary amines, which are crucial intermediates for bioactive compounds and pharmaceuticals. caltech.edu The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. caltech.edu

Table 1: Conditions for Reductive Transformation of Nitriles

| Precursor Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Cyanoesters | H₂, Raney Ni, Et₃N, THF | Piperidinones | researchgate.net |

| Substituted Nitrile | H₂, Raney Ni | Amino Acid | researchgate.net |

| Benzylic Nitrile | Raney Ni, MeOH | Boc-protected Amine | caltech.edu |

| Hydroxynitrile | LiAlH₄ or H₂/metal catalyst | Amino alcohol |

Nucleophilic Substitution Reactions at the Amino Group

The primary amino group of this compound is a nucleophilic center, allowing for a variety of substitution reactions to introduce new functional groups. evitachem.commasterorganicchemistry.com These reactions are pivotal for creating derivatives with diverse chemical properties and for constructing more complex molecular architectures.

Common nucleophilic substitution reactions at the amino group include N-alkylation, N-acylation, and N-arylation. These transformations allow for the introduction of alkyl, acyl, and aryl groups, respectively. For example, the reaction of an aminonitrile with an alkyl halide or a similar electrophile can lead to the formation of a secondary or tertiary amine.

The amino group can also participate in the formation of Schiff bases through condensation with aldehydes or ketones. These imine intermediates can be further reduced to form stable secondary amines. This reductive amination process is a robust method for N-alkylation.

Furthermore, the amino group can react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and for the creation of various amide-containing compounds. In the context of complex synthesis, such as the preparation of pregabalin (B1679071) analogues, the amino group is often masked or introduced late in the sequence after manipulation of the nitrile or a precursor carboxylate group. researchgate.net

The reactivity of the amino group as a nucleophile is a cornerstone of its utility in organic synthesis, enabling the construction of a wide array of nitrogen-containing compounds. thermofisher.cn

Hydrolytic Pathways and Enzymatic Hydrolysis Studies

The nitrile functional group can be hydrolyzed to either an amide or a carboxylic acid under both chemical and enzymatic conditions. This transformation is a key step in the synthesis of α-amino acids from α-aminonitriles, a pathway relevant to the Strecker synthesis of amino acids. googleapis.com

Chemical Hydrolysis: Acid-catalyzed hydrolysis is a common method for converting nitriles to carboxylic acids. For example, heating a nitrile compound with a strong aqueous acid, such as 6 N hydrochloric acid (HCl), can effectively yield the corresponding carboxylic acid. researchgate.net This method is often used in the final step of a synthetic sequence to unmask a carboxylic acid functionality. researchgate.net

Enzymatic Hydrolysis: Enzymatic hydrolysis offers a milder and often stereoselective alternative to chemical methods. googleapis.com Microorganisms containing nitrile-hydrolyzing enzymes (nitrilases or nitrile hydratases) have been extensively studied for the production of amino acids from aminonitriles. googleapis.com For example, species of Corynebacterium and Brevibacterium have been shown to hydrolyze DL-α-aminonitriles. googleapis.com

Research has focused on finding microorganisms that can directly and selectively produce L-α-amino acids from racemic DL-α-aminonitriles. googleapis.com This approach is highly desirable for the industrial production of enantiomerically pure amino acids. The process often involves screening different microbial strains for their ability to hydrolyze specific aminonitrile substrates. googleapis.comgoogle.com The use of proteases and peptidases, such as Alcalase and Flavourzyme, is well-established for the hydrolysis of proteins and peptides into free amino acids, and similar enzymatic principles can be applied to nitrile hydrolysis. researchgate.netmdpi.com These enzymatic systems can operate under mild conditions of temperature and pH, offering a green alternative to harsh chemical hydrolysis. researchgate.net

Derivatization for Complex Molecular Scaffolds

This compound is a bifunctional molecule, containing both a nucleophilic amino group and a versatile nitrile group. This dual functionality makes it a valuable starting material for the synthesis of more complex molecular scaffolds and libraries of compounds for biological screening.

The nitrile group can be transformed into amines or carboxylic acids, as previously discussed, while the amino group can be alkylated, acylated, or otherwise modified. researchgate.netcaltech.edu This allows for a modular approach to synthesis. For example, in the synthesis of pregabalin analogues, a cyano group is strategically introduced and later converted to a carboxylic acid. researchgate.net The synthetic route involves multiple steps of alkylation and functional group manipulation to build the target molecule. researchgate.net

Furthermore, the carbon atom alpha to the nitrile group can be functionalized. For instance, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile allows for the introduction of various substituents at this position. researchgate.net This strategy has been used to create quaternary centers and to introduce alkyl or ester groups, leading to highly substituted and structurally complex products. researchgate.net

The derivatization of the aminonitrile core structure can lead to a wide range of compounds, including:

Amino acids and their derivatives: Through hydrolysis of the nitrile. researchgate.netgoogleapis.com

Diamines: Via reduction of the nitrile. caltech.edu

Heterocycles: The amino and nitrile groups can be incorporated into ring structures through cyclization reactions.

Substituted piperidinones and lactams: These can be formed through intramolecular reactions following derivatization. researchgate.net

The ability to selectively manipulate either the amino or the nitrile group, or to use them in concert, provides chemists with a powerful toolkit for constructing complex molecules from relatively simple starting materials like this compound.

Reaction Mechanism Elucidation and Kinetic Studies

Detailed Investigations of Key Synthetic Transformations

The primary synthetic route to α-aminonitriles like 4-Amino-4-methylpentanenitrile is the Strecker synthesis. This multicomponent reaction involves an aldehyde or ketone, ammonia (B1221849), and a cyanide source. wikipedia.org For this compound, the reactants would be acetone, ammonia, and hydrogen cyanide (or a surrogate like trimethylsilyl (B98337) cyanide).

The mechanism proceeds in two main parts:

Iminium Ion Formation : The reaction initiates with the nucleophilic attack of ammonia on the ketone's carbonyl carbon. Following a proton exchange, water is eliminated, forming an iminium ion intermediate. wikipedia.org The use of a dehydrating agent can help drive this equilibrium towards the imine. masterorganicchemistry.com

Cyanide Addition : A cyanide ion then attacks the electrophilic carbon of the iminium ion. wikipedia.org This step results in the formation of the α-aminonitrile.

Alternative methods for α-aminonitrile synthesis include the cyanation of tertiary amines by functionalizing the carbon-hydrogen (C-H) bond, often using transition metal catalysts or photocatalysts. researchgate.net

Catalysis in Aminonitrile Synthesis and Reactions

Catalysis plays a pivotal role in the synthesis and subsequent reactions of aminonitriles, offering pathways to enhanced efficiency, selectivity, and milder reaction conditions.

Metal-catalyzed hydrocyanation is a powerful method for preparing nitriles. rsc.org While typically applied to alkenes and alkynes, the principles of metal catalysis are central to many C-N and C-C bond-forming reactions used in aminonitrile synthesis. Nickel catalysts are particularly significant, especially in the hydrocyanation of dienes like 1,3-butadiene (B125203) to produce adiponitrile, one of the largest applications of homogeneous catalysis. researchgate.net

In related syntheses, nickel precatalysts are instrumental. Air- and moisture-stable Ni(II) precatalysts have been developed to overcome the handling challenges associated with sensitive Ni(0) species. mit.eduencyclopedia.pubnih.gov These precatalysts, often bearing electron-deficient phosphine (B1218219) ligands, can be activated in situ to the catalytically active Ni(0) species. mit.eduresearchgate.net The activation can occur through various pathways, including reduction by organometallic reagents or hydride donors. encyclopedia.pub

A proposed catalytic cycle for nickel-catalyzed cross-coupling reactions, which shares mechanistic principles with some aminonitrile syntheses, involves:

Activation of the Ni(II) precatalyst to Ni(0).

Oxidative Addition of a substrate (e.g., an aryl halide) to the Ni(0) center.

Ligand Exchange/Binding of the amine.

Deprotonation to form a Ni(II)-amido complex.

Reductive Elimination to form the C-N bond and regenerate the catalyst. mit.edu

A recent development is the HCN-free transfer hydrocyanation, which uses an air-stable Ni(II) precatalyst (like NiCl2) with a sacrificial nitrile donor, avoiding the use of highly toxic HCN gas. ethz.ch This method has been successfully applied to various alkenes and alkynes. ethz.ch

| Catalyst System | Substrate Type | Key Feature | Source |

| Ni(II) with electron-deficient phosphine ligands | Aryl triflates & amines | Enables use of weak, soluble organic bases like triethylamine (B128534). | mit.edu |

| NiCl2 / DPEphos / AlMe2Cl | Alkenes & Alkynes | HCN-free transfer hydrocyanation using isovaleronitrile (B1219994) as HCN donor. | ethz.ch |

| Ni(0) with phosphite (B83602) ligands | 1,3-Butadiene | Industrial synthesis of adiponitrile. | researchgate.net |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for nitrile transformations. mdpi.com Enzymes from the nitrilase superfamily are particularly relevant. openbiotechnologyjournal.com

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia, without forming an amide intermediate. researchgate.netgoogle.com This one-step conversion is advantageous for producing valuable carboxylic acids, including non-standard amino acids. openbiotechnologyjournal.comacsgcipr.org In contrast, the combination of nitrile hydratase and amidase enzymes converts nitriles to amides first, which are then hydrolyzed to the acid. google.com

The catalytic mechanism of nitrilases involves a catalytic triad, typically composed of a cysteine, a glutamate, and a lysine (B10760008) residue. google.com The cysteine acts as the nucleophile in the hydrolysis of the nitrile's carbon-nitrogen triple bond. researchgate.netgoogle.com

Research has demonstrated the utility of nitrilases for various applications:

Enantioselective Hydrolysis : Whole cells of Rhodococcus erythropolis were found to hydrolyze β-hydroxy nitriles with high enantioselectivity. core.ac.uk

Industrial Production : Nitrilases are used for the synthesis of high-value products like (R)-mandelic acid and nicotinic acid. researchgate.net

Broad Substrate Scope : A nitrilase from Alcaligenes faecalis was used to hydrolyze 4-aminophenylacetonitrile to 4-amino phenylacetic acid. openbiotechnologyjournal.com

Mutant Enzymes : Directed evolution and protein engineering have been used to improve the activity, stability, and substrate scope of nitrilases for specific industrial processes. google.comchemrxiv.orgnih.gov For instance, mutants of the Acidovorax facilis 72W nitrilase were developed to enhance the conversion of 3-hydroxynitriles to 3-hydroxycarboxylic acids. google.com

| Biocatalyst | Reaction Type | Substrate Example | Product | Source |

| Rhodococcus erythropolis SET1 | Enantioselective Hydrolysis | 3-Hydroxybutyronitrile | (S)-3-Hydroxybutyric acid | core.ac.uk |

| Alcaligenes faecalis MTCC 12629 | Arylacetonitrile Hydrolysis | 4-Aminophenylacetonitrile | 4-Amino phenylacetic acid | openbiotechnologyjournal.com |

| Acidovorax facilis 72W (mutants) | Hydroxynitrile Hydrolysis | 3-Hydroxynitriles | 3-Hydroxycarboxylic acids | google.com |

Stereochemical Outcomes and Diastereoselectivity Mechanisms

Controlling stereochemistry is a critical challenge in the synthesis of complex molecules. For aminonitriles with multiple stereocenters, understanding the mechanisms that govern diastereoselectivity is essential.

In the synthesis of β-aminonitriles, the choice of base can dictate the stereochemical outcome. acs.org

Using n-butyllithium (nBuLi) as a base to deprotonate a secondary alkane nitrile followed by addition to an imine leads to the kinetic anti-β-aminonitrile. This outcome is a result of irreversible conditions. acs.org

Using lithium hexamethyldisilazide (LHMDS) allows for reversible protonation of the reaction intermediate. This thermodynamic equilibration favors the formation of the syn-β-aminonitrile. acs.org

This base-controlled diastereoselectivity provides a method to access either the anti or syn diastereomer in high purity. acs.org Furthermore, it is possible to convert the kinetically favored anti-diastereomer into the thermodynamically favored syn-diastereomer by treating it with LHMDS. acs.org

The diastereoselectivity of aldol (B89426) reactions involving α-aminonitriles has also been studied. The addition of lithiated N-benzyl-N-tert-butylaminoacetonitrile to aldehydes yields diastereomerically pure anti-β-hydroxy-α-aminonitriles. nih.govacs.org The stereochemical outcome appears sensitive to steric factors, as different substituents on the aminonitrile nitrogen can affect selectivity. acs.org

Asymmetric catalysts are also employed to control stereochemistry in Strecker reactions. Chiral titanium complexes and bifunctional organocatalysts have been developed to produce α-aminonitriles with moderate to good enantioselectivity and diastereoselectivity. nih.govresearchgate.net

Retro-Strecker Reaction Dynamics

The Strecker reaction is reversible, and the reverse reaction is known as the retro-Strecker reaction. mdpi.com This process involves the elimination of cyanide from the α-aminonitrile to regenerate the imine (or iminium ion). The dynamics of this equilibrium are significant, particularly in the context of the prebiotic origins of amino acids and in stereochemical inversions. rsc.org

Recent studies have explored the retro-Strecker reaction in the solid state. It has been demonstrated that the dehydrocyanation of an enantioenriched aminonitrile can stereoselectively produce chiral crystals of an achiral imine. rsc.org This finding is part of a chirally and chemically reversible Strecker reaction sequence, where the addition and elimination of HCN can lead to a stereoinversion of the synthetic intermediates. rsc.orgresearchgate.net This reversibility is a key area of research for understanding the origin of biological chirality. rsc.org

Photochemical Reaction Mechanisms

Photochemistry offers unique pathways for chemical synthesis by accessing high-energy intermediates under mild conditions. beilstein-journals.org The photochemical synthesis of α-aminonitriles typically involves the generation of an iminium ion intermediate from a tertiary amine via photo-oxidation. researchgate.net

The general mechanism using a photocatalyst involves:

Excitation of the photocatalyst by light (e.g., visible or near-infrared).

Single Electron Transfer (SET) from the tertiary amine to the excited photocatalyst, generating a radical cation.

Deprotonation or further oxidation of the radical cation to form an electrophilic iminium ion.

Nucleophilic Attack by a cyanide source (e.g., TMSCN) on the iminium ion to yield the α-aminonitrile. researchgate.net

Zinc phthalocyanines have been used as near-infrared photocatalysts for this transformation. researchgate.net The reaction has been applied to a variety of tertiary amines, including complex natural products, although yields can be modest and side reactions, such as cyanation at less sterically hindered positions, can occur. researchgate.net

Photochemical methods can also generate other reactive species, such as nitrile imines from the photoexcitation of tetrazoles, which can undergo subsequent reactions. uzh.ch These light-induced reactions often operate under aqueous conditions and at pH ranges compatible with biological molecules, highlighting their potential for bioconjugation. uzh.ch

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Amino-4-methylpentanenitrile, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present.

Expected ¹H NMR Signals for this compound:

A singlet for the six equivalent protons of the two methyl groups (C(CH₃)₂).

A triplet for the two protons on the carbon adjacent to the nitrile group (-CH₂-CN).

A triplet for the two protons on the carbon beta to the nitrile group (-CH₂-CH₂-CN).

A broad singlet for the two protons of the amino group (-NH₂), the chemical shift of which can be concentration and solvent dependent.

Currently, specific, experimentally-derived ¹H NMR data with assigned chemical shifts (ppm), coupling constants (Hz), and multiplicities for this compound are not widely published in scientific literature.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy detects the carbon nuclei and provides information on the number and type of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Signals for this compound:

A signal for the nitrile carbon (-C≡N).

A signal for the quaternary carbon bonded to the amino and two methyl groups (-C(CH₃)₂NH₂).

Signals for the two carbons of the ethyl chain (-CH₂-CH₂-).

A signal for the two equivalent methyl carbons (-C(CH₃)₂).

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, by showing a correlation between the signals of the -CH₂-CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the signal of the carbon atom it is directly attached to. This would definitively link the proton signals of the methyl and methylene (B1212753) groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the nitrile carbon and the C4 carbon, by showing their correlations to nearby protons. For example, HMBC would show correlations from the methyl protons to the quaternary C4 carbon and the C3 methylene carbon.

Detailed 2D NMR studies for this compound have not been found in a review of the available scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the very precise determination of a compound's molecular weight. For this compound (molecular formula C₆H₁₂N₂), this technique would be used to confirm its elemental composition. guidechem.com In positive ion mode, the expected molecular ion would be [M+H]⁺, with a highly accurate mass measurement confirming the formula.

While several commercial listings mention the availability of LC-MS data for this compound, specific high-resolution mass-to-charge ratio data and fragmentation patterns from experimental studies are not published in accessible literature. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. While suitable for volatile compounds, the analysis of aminonitriles like this compound can sometimes be challenging due to the polarity of the amino group, occasionally requiring derivatization. If analyzed directly, the resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that helps to confirm the structure. For related but different compounds, such as 4-methylpentanenitrile, GC-MS data is available, but this cannot be directly extrapolated to the title compound. nih.gov No specific GC-MS chromatograms or fragmentation data for this compound are currently available in the public domain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. For aminonitriles like this compound, LC-MS provides crucial information on molecular weight and structure through controlled fragmentation.

Detailed Research Findings: In a typical LC-MS analysis, the compound is first separated from a mixture using a liquid chromatograph and then introduced into the mass spectrometer. The separation is often achieved using a C18 column with a gradient elution. nih.gov For amino compounds, mobile phases commonly consist of an aqueous component with an additive like ammonium (B1175870) formate (B1220265) and an organic component such as acetonitrile (B52724) or methanol (B129727). nih.gov

The mass spectrometer ionizes the molecule, often using electrospray ionization (ESI) in positive ion mode, which is well-suited for basic compounds containing amino groups. nih.gov The protonated molecule [M+H]⁺ of this compound (C₆H₁₂N₂, molecular weight: 112.17 g/mol ) would be observed at an m/z (mass-to-charge ratio) of approximately 113.1. chemsrc.comnih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS or MS²), where the parent ion is fragmented. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or cleavage of the carbon-carbon bonds adjacent to the amino and nitrile groups. This fragmentation data is instrumental in confirming the identity of the compound in complex matrices. researchgate.net Multi-stage mass spectrometry (MS³) can provide even more detailed structural elucidation by fragmenting the product ions from MS². nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and providing information about the molecular conformation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups.

Detailed Research Findings: The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of the primary amine (-NH₂) and nitrile (-C≡N) groups gives rise to distinct peaks.

N-H Vibrations: The primary amine group typically shows two bands in the 3500-3300 cm⁻¹ region corresponding to asymmetric and symmetric N-H stretching vibrations. researchgate.net A medium to weak N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

C-H Vibrations: Stretching vibrations for the methyl (-CH₃) and methylene (-CH₂) groups appear in the 3000-2850 cm⁻¹ range. researchgate.net

C≡N Vibration: The nitrile group exhibits a characteristic sharp absorption band, which is typically of medium intensity, in the 2260-2220 cm⁻¹ region. The intensity of this band can sometimes be weak in spectra obtained via Attenuated Total Reflectance (ATR) FT-IR due to the properties of the ATR crystal. nih.gov

C-N Vibration: The C-N stretching vibration of the aliphatic amine is expected to appear in the 1250-1020 cm⁻¹ range. researchgate.net

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid, liquid, or in solution). nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine | N-H Scissor (bending) | 1650 - 1580 |

| Alkane | C-H Stretch | 3000 - 2850 |

| Nitrile | C≡N Stretch | 2260 - 2220 |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 |

This table presents generally expected FT-IR absorption ranges for the functional groups present in this compound.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

Detailed Research Findings: In the Raman spectrum of this compound, the nitrile group's stretching vibration (C≡N) would be a prominent feature. Unlike in IR, the C≡N stretch in Raman is often a strong and sharp band, making it an excellent diagnostic peak. Symmetrical C-C bond vibrations within the molecule's backbone would also be more readily observed in the Raman spectrum.

The positions of Raman bands can be sensitive to molecular stress and strain, which can cause shifts to higher or lower frequencies. spectroscopyonline.com For aminonitriles, the analysis is often supported by computational methods, such as Density Functional Theory (DFT), to assign vibrational modes accurately. scielo.org.mx In some cases, particularly when molecules are adsorbed onto metal nanostructures (Surface-Enhanced Raman Scattering or SERS), otherwise "forbidden" Raman modes may appear, providing additional structural information. arxiv.org

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitrile | C≡N Stretch | 2260 - 2220 (Often Strong) |

| Alkane | C-H Stretch | 3000 - 2850 |

| Carbon Backbone | C-C Stretch | 1200 - 800 |

This table presents generally expected Raman shifts for the functional groups present in this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves transitions between electronic energy levels within a molecule upon absorption of UV or visible light.

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The wavelengths of absorption are characteristic of the chromophores present in the molecule. msu.edu

Detailed Research Findings: For this compound, the primary chromophores are the non-bonding electrons of the amino group and the pi electrons of the nitrile group. Simple aliphatic amines and nitriles typically exhibit absorption bands only in the far-UV region (below 200 nm), which is often inaccessible with standard spectrometers. msu.edu However, the interaction between the amino and nitrile groups, and the presence of charged amino groups, can sometimes give rise to weak absorption bands at longer wavelengths (n→σ* or n→π* transitions). libretexts.orgrsc.org For instance, the lone pair electrons on the nitrogen of the amino group can undergo an n→σ* transition, which for simple amines occurs around 200-220 nm. The nitrile group also has a potential n→π* transition. The exact λmax (wavelength of maximum absorbance) would need to be determined experimentally, but it is expected to be in the low UV range.

Fluorescence is the emission of light from a molecule after it has absorbed light. This property is highly sensitive to the molecule's environment, including solvent polarity.

Detailed Research Findings: While simple aliphatic amines and nitriles are not typically considered strongly fluorescent, the presence of both functional groups on the same carbon in an α-aminonitrile structure could potentially lead to interesting photophysical properties. The fluorescence behavior, if any, would be highly dependent on the surrounding environment.

Solvent polarity can significantly influence fluorescence spectra, a phenomenon known as solvatofluorochromism. rsc.org In polar solvents, the excited state of a fluorophore can be stabilized through dipole-dipole interactions, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com The fluorescence quantum yield (the efficiency of the fluorescence process) often decreases with increasing solvent polarity due to enhanced non-radiative decay pathways. rsc.orgmdpi.com For molecules with charge-transfer character in the excited state, this effect is particularly pronounced. nih.gov For example, studies on other amino-functionalized molecules have shown that increasing solvent polarity from a non-polar solvent like hexane (B92381) to a polar protic solvent like methanol can cause a dramatic red shift in emission and a decrease in fluorescence intensity. rsc.org The fluorescence lifetime can also be affected by the solvent environment, with different lifetimes often observed in protic versus aprotic solvents. nih.govbeilstein-journals.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the detailed mapping of atomic positions and bond lengths, providing an unambiguous depiction of the molecule's conformation and intermolecular interactions in the solid state.

The crystallographic data for this related aminonitrile is presented below:

| Crystal Data | |

| Empirical Formula | C₁₆H₁₄N₆S |

| Formula Weight | 322.39 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.97330(10) |

| b (Å) | 11.1882(3) |

| c (Å) | 28.0997(8) |

| Volume (ų) | 1563.93(7) |

| Z | 4 |

Data for 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile, a related aminonitrile compound. nih.gov

This level of detail in structural analysis is critical for understanding structure-activity relationships, designing new molecules with specific properties, and for the absolute assignment of stereochemistry when dealing with chiral compounds.

Chiral Analytical Methods (e.g., Chiral High-Performance Liquid Chromatography)

As this compound possesses a chiral center, the separation and analysis of its enantiomers are of significant importance. Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose, enabling the quantification of enantiomeric excess (ee) and the isolation of individual enantiomers. researchgate.net This separation is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netnih.gov

The enantiomeric purity of aminonitriles is a critical parameter, especially in the synthesis of enantiomerically pure α-amino acids. Research on related aminonitrile compounds demonstrates the utility of chiral HPLC in this context. For example, the enantiomeric ratio of N-methyl-N-arylsulfonyl-α-aminonitriles, derived from α-amino acids, has been successfully determined using chiral HPLC analysis. academie-sciences.fr

A specific example is the chiral separation of (2S)-N-Methyl-N-phenylsulfonyl-2-amino-4-methylpentanenitrile, a derivative related to the amino acid leucine, from which this compound can be conceptually derived. The successful separation of its enantiomers highlights a viable analytical approach.

| Chiral HPLC Conditions for a Related Aminonitrile Derivative | |

| Compound | (2S)-N-Methyl-N-phenylsulfonyl-2-amino-4-methylpentanenitrile |

| Column | Chirobiotic V (4.6 mm × 250 mm) |

| Mobile Phase | Heptane/Isopropanol (95:5) |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength (λ) | 254 nm |

| Enantiomeric Excess (ee) | > 99.5% |

HPLC analysis conditions for (2S)-N-Methyl-N-phenylsulfonyl-2-amino-4-methylpentanenitrile. academie-sciences.fr

In this analysis, the distinct interaction of each enantiomer with the chiral stationary phase allows for their baseline separation, enabling accurate determination of the enantiomeric excess. academie-sciences.fr The choice of a suitable chiral stationary phase and the optimization of the mobile phase composition are crucial for achieving effective separation. windows.net Polysaccharide-based and macrocyclic glycopeptide columns are commonly employed for a wide range of chiral separations. chromatographyonline.com

The development of rapid enantioselective amino acid analysis methods, often utilizing ultra-high-performance liquid chromatography (UHPLC), further underscores the advancements in this field, allowing for high-throughput screening and quality control. acs.orgnih.gov

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to optimize molecular geometries, calculate energies, and derive various properties that explain the chemical reactivity and stability of compounds. For 4-Amino-4-methylpentanenitrile, DFT calculations would be instrumental in determining its most stable three-dimensional structure by finding the minimum energy conformation.

These studies can elucidate bond lengths, bond angles, and dihedral angles, providing a precise structural model. DFT is also the foundation for many of the subsequent analyses, including orbital analysis and the prediction of spectroscopic parameters. In the broader context of aminonitriles, DFT has been successfully used to justify the outcomes of chemical reactions and understand catalytic mechanisms. nih.govmdpi.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netijcce.ac.ir A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would identify the regions of the molecule most likely to participate in electron transfer processes, with the amino group typically contributing to the HOMO and the nitrile group influencing the LUMO. This intramolecular charge transfer is a crucial factor in determining the bioactivity of molecules. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This interactive table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The values are for demonstrative purposes only.

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.0 | Difference between LUMO and HOMO energies |

Note: The data in this table is hypothetical and serves to illustrate the output of DFT calculations. Specific computational studies for this compound are required to determine actual values.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR (Nuclear Magnetic Resonance): DFT methods can calculate the chemical shifts of ¹H and ¹³C atoms. For this compound, this would predict the specific resonance frequencies for each unique hydrogen and carbon atom in the molecule, aiding in the assignment of peaks in an experimental NMR spectrum.

IR (Infrared): Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of atoms (e.g., stretching, bending). This computational analysis would predict the wavenumbers for key functional groups, such as the N-H stretches of the amino group and the characteristic C≡N stretch of the nitrile group.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. materialsciencejournal.org This analysis would reveal the electronic excitations responsible for the molecule's absorption of light, which are related to transitions between molecular orbitals like the HOMO and LUMO.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to identify the electrophilic (electron-poor) and nucleophilic (electron-rich) regions. On a typical MEP map, red colors indicate areas of high electron density (negative potential), often associated with lone pairs on heteroatoms like nitrogen, while blue colors represent electron-deficient areas (positive potential), usually around hydrogen atoms bonded to electronegative atoms. For this compound, the MEP would likely show a region of negative potential around the nitrogen atoms of both the amino and nitrile groups, highlighting them as sites for electrophilic attack or hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

Simple molecules like this compound can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy). Computational methods can systematically explore the conformational space to find these stable structures. nih.gov

Molecular Dynamics (MD) simulations build upon this by modeling the movement of atoms and molecules over time. An MD simulation of this compound, typically in a simulated solvent like water, would provide insights into its dynamic behavior, flexibility, and how it interacts with its environment. This is crucial for understanding how the molecule behaves in a real-world, non-static system.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates. If this compound were to be investigated as a potential biologically active agent, molecular docking would be used to predict how it might bind to the active site of a target protein.

The simulation calculates a docking score, which estimates the binding affinity between the ligand and the protein. The results also provide a detailed view of the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amino group of this compound could act as a hydrogen bond donor, while the nitrile nitrogen could act as an acceptor, interactions that are critical for stable binding within a protein pocket. nih.gov

Prediction of Molecular Descriptors

One of the most important descriptors is the Topological Polar Surface Area (TPSA) . TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. wikipedia.org This metric is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net For this compound, the calculated TPSA is 49.8 Ų. guidechem.com Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption. researchgate.net

Another critical descriptor is the LogP value, which represents the logarithm of the partition coefficient between octanol (B41247) and water. This value is a measure of a molecule's lipophilicity (fat-solubility). The LogP value for this compound has been reported as -0.11, indicating that it is more hydrophilic (water-soluble) than lipophilic. chemsrc.com

The number of Rotatable Bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds (typically less than 10) is considered favorable for oral bioavailability. This compound has a Rotatable Bond Count of 2. guidechem.com

These and other computed properties are summarized in the table below.

| Molecular Descriptor | Value | Reference |

| Molecular Formula | C6H12N2 | guidechem.com |

| Molecular Weight | 112.17 g/mol | guidechem.com |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | guidechem.com |

| LogP | -0.11 | chemsrc.com |

| Rotatable Bond Count | 2 | guidechem.com |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Heavy Atom Count | 8 | guidechem.com |

Reaction Pathway and Transition State Calculations

Detailed computational studies specifically delineating the reaction pathways and transition states for this compound are not extensively available in publicly accessible literature. However, the principles of such calculations are fundamental in modern computational chemistry for understanding the reactivity and stability of chemical compounds.

Reaction pathway calculations aim to map the energetic landscape connecting reactants to products. This involves identifying all stable intermediates and, crucially, the transition states that lie on the lowest energy path between them. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose. researchgate.net These calculations begin with the geometric optimization of the reactants and products to find their lowest energy conformations. researchgate.net Subsequently, various algorithms are used to locate the transition state structure connecting them. A key step in confirming a true transition state is a frequency calculation; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. researchgate.net

For a molecule like this compound, such calculations could elucidate mechanisms of its formation, such as the Strecker synthesis of its corresponding amino acid, or its potential degradation pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This information is invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic routes.

Biological and Biochemical Studies

Enzyme Interaction and Modulation Mechanisms

There is currently no available scientific literature detailing the interaction of 4-Amino-4-methylpentanenitrile with proteases or its potential inhibitory effects on carnitine acetyltransferase.

Protease Modulation and Enzyme Mechanism Studies

No studies have been published that investigate the role of this compound as a modulator of protease activity. Consequently, there is no information on its mechanism of action in this context.

Carnitine Acetyltransferase Inhibition Studies

Scientific databases lack any research on the effects of this compound on the activity of carnitine acetyltransferase.

Protein-Ligand Interaction Analysis

There are no specific protein-ligand interaction analyses available for this compound in the existing scientific literature.

Cellular and Molecular Biological Effects

The influence of this compound on cellular signaling pathways and gene expression remains uninvestigated, according to publicly available research.

Influence on Cell Signaling Pathways

There is no data available to suggest that this compound has any effect on cell signaling pathways.

Modulation of Gene Expression

The impact of this compound on the modulation of gene expression has not been the subject of any known scientific studies.

Impact on Cellular Metabolism

There is currently no available scientific literature that investigates the impact of this compound on cellular metabolism. Research into how this compound may interact with or modulate metabolic pathways has not been published.

Pharmacological Relevance and Therapeutic Potential Investigations

Precursor in Drug Development

No studies were found that identify this compound as a direct precursor in the development of any specific drugs. While the broader class of nitriles and amino compounds are important in medicinal chemistry, the role of this specific molecule has not been documented in the accessible literature.

Potential for Developing Bioactive Compounds

The potential of this compound as a scaffold or starting material for the development of new bioactive compounds has not been explored in any published research. There are no documented efforts to synthesize derivatives of this compound for the purpose of biological screening or therapeutic application.

Structure-Activity Relationship (SAR) Studies in Biological Systems

A comprehensive search for structure-activity relationship (SAR) studies involving this compound in any biological context yielded no results. SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, and the absence of such research indicates that the pharmacological potential of this molecule is yet to be investigated.

Applications in Advanced Organic Synthesis and Industrial Chemistry

Building Blocks for Complex Organic Molecules

The utility of 4-Amino-4-methylpentanenitrile as a foundational element in synthesis stems from the reactivity of its functional groups, which allows for its incorporation into a wide array of molecular frameworks.

Synthesis of Non-Natural Amino Acids and Homologues

Non-natural amino acids are crucial components in protein engineering and drug discovery, enabling the development of proteins with improved stability and functionality nih.gov. The synthesis of these unnatural amino acids is a significant area of research, with methodologies designed to create novel derivatives for incorporation into peptides researchgate.netspringernature.com. Aminonitriles, such as this compound, serve as key precursors in this context. Through the hydrolysis of the nitrile group, these compounds can be converted into α-amino acids. The specific structure of this compound, with its quaternary α-carbon, allows for the synthesis of sterically hindered, non-proteinogenic α-amino acids. These custom amino acids are instrumental in designing peptidomimetics—molecules that mimic natural peptides but offer enhanced metabolic stability and receptor selectivity researchgate.net. The development of synthetic methods for these novel amino acid derivatives is critical for advancing the de novo design of therapeutically active molecules researchgate.net.

Application in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver in the advancement of organic chemistry oapen.orgnih.gov. This field often requires the creation of unique and complex molecular building blocks to construct the target molecule efficiently cam.ac.uk. This compound can function as such a specialized building block. Its structure can be incorporated into a larger synthetic route to introduce a specific gem-dimethylamino fragment, which might be a key structural motif in a complex natural product nih.govorganic-chemistry.org. The ability to create such custom fragments is essential for the successful synthesis of intricate molecular architectures found in nature researchgate.net.

Precursors for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with many exhibiting significant biological activity arkat-usa.org. The structure of this compound, containing vicinal amino and cyano functional groups, makes it an attractive precursor for the synthesis of various heterocyclic systems researchgate.net. The amino and nitrile groups can participate in cyclization reactions to form rings. For instance, aminonitriles are known to be valuable starting materials in multicomponent reactions for the synthesis of substituted pyrimidines arkat-usa.org. This reactivity allows for the efficient construction of diverse heterocyclic scaffolds that are of interest for drug discovery and agrochemical development arkat-usa.org. The use of nitrile-containing precursors is a versatile strategy in the synthesis of energetic heterocyclic materials as well nih.gov.

Specialty Chemical and Agrochemical Production

Aminonitrile derivatives are recognized as important intermediates in the production of various specialty chemicals, including active ingredients for the pharmaceutical and agrochemical industries. A closely related compound, 2-Amino-4-methylpentanenitrile Hydrochloride, is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders myskinrecipes.com. Furthermore, this class of compounds finds application in the development of agrochemicals, contributing to the creation of new pesticides and herbicides myskinrecipes.com. This highlights the potential of this compound as an intermediate in the production of high-value chemical products.

Process Optimization and Scale-Up in Industrial Settings

The transition of a chemical synthesis from the laboratory to an industrial scale requires significant process optimization to ensure efficiency, safety, and cost-effectiveness.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for process optimization, offering significant advantages over traditional batch reactors researchgate.net. This methodology allows chemical reactions to occur in a continuous stream within a network of tubes or pipes, enabling better control over reaction parameters such as temperature, pressure, and reaction time researchgate.net. For the synthesis of specialty chemicals, continuous flow processes can lead to dramatically reduced reaction times and improved product yields and purity researchgate.net. The application of continuous flow technology could be highly beneficial for reactions involving this compound, facilitating a more efficient, scalable, and safer manufacturing process for its downstream products.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12N2 |

| Molecular Weight | 112.173 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 203.0 ± 23.0 °C at 760 mmHg |

| Flash Point | 76.6 ± 22.6 °C |

| LogP | -0.11 |

| Vapour Pressure | 0.3 ± 0.4 mmHg at 25°C |

| Index of Refraction | 1.446 |

Data sourced from Chemsrc chemsrc.com

Impurity Profiling and Characterization of this compound

The comprehensive analysis of impurities is a critical aspect of chemical process development and quality control for this compound. The impurity profile of a given batch is intrinsically linked to the synthetic route employed, reaction conditions, and purification methods. Understanding the potential impurities is essential for optimizing the manufacturing process and ensuring the final product's purity and consistency.